molecular formula C7H6N2O4 B14853352 6-Methoxy-4-nitropicolinaldehyde

6-Methoxy-4-nitropicolinaldehyde

Cat. No.: B14853352
M. Wt: 182.13 g/mol
InChI Key: BLMGBKLPIDNJTH-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitropicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitropicolinaldehyde typically involves the nitration of 6-methoxypicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-nitropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed:

    Oxidation: 6-Methoxy-4-nitropicolinic acid.

    Reduction: 6-Methoxy-4-aminopicolinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-nitropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-nitropicolinaldehyde is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

  • 6-Methoxy-2-nitropicolinaldehyde
  • 4-Methoxy-2-nitropicolinaldehyde
  • 6-Methoxy-4-aminopicolinaldehyde

Comparison: 6-Methoxy-4-nitropicolinaldehyde is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the 4th position makes it more reactive in reduction reactions compared to 6-Methoxy-2-nitropicolinaldehyde.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-methoxy-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C7H6N2O4/c1-13-7-3-6(9(11)12)2-5(4-10)8-7/h2-4H,1H3

InChI Key

BLMGBKLPIDNJTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)[N+](=O)[O-]

Origin of Product

United States

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